Demethylnaftifine
Description
Structure
3D Structure
Properties
CAS No. |
92610-10-1 |
|---|---|
Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(E)-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C20H19N/c1-2-8-17(9-3-1)10-7-15-21-16-19-13-6-12-18-11-4-5-14-20(18)19/h1-14,21H,15-16H2/b10-7+ |
InChI Key |
PTXOLNZXEQZRLK-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Molecular Mechanisms of Action and Biological Targets
Inhibition of Squalene (B77637) Epoxidase (SQLE)
The principal molecular target of Demethylnaftifine is the enzyme squalene epoxidase (SQLE), also known as squalene monooxygenase. mdpi.comnih.gov This enzyme is a crucial component in the biosynthesis of sterols. scbt.com The inhibition is specific, reversible, and typically non-competitive with respect to the substrate, squalene, in fungal organisms. mdpi.comnih.govasm.org
Squalene epoxidase is an essential enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and proper function. mdpi.commdpi.com The ergosterol biosynthesis pathway involves over 20 enzymes and can be broadly divided into several stages. mdpi.comfrontiersin.org
The inhibition of squalene epoxidase by compounds like this compound has two major consequences for the fungal cell: a deficiency in ergosterol and a toxic accumulation of the substrate, squalene. mdpi.comnih.govoup.com
Ergosterol Depletion : The block in the biosynthetic pathway prevents the production of ergosterol, an indispensable component of the fungal cell membrane. researchgate.netnih.gov This depletion alters the physical properties of the membrane, affecting its fluidity, permeability, and the function of membrane-bound proteins. mdpi.com In some fungi, such as Candida albicans, growth inhibition is primarily attributed to this ergosterol deficiency. nih.gov
Squalene Accumulation : Simultaneously, the inhibition of SQLE leads to a massive intracellular buildup of squalene. nih.govnih.govtandfonline.com Due to its high lipophilicity, squalene accumulates in lipid droplets within the cytoplasm and also partitions into cellular membranes. oup.comtandfonline.com High concentrations of squalene are toxic to the fungal cell. It is believed that this accumulation disrupts membrane structure and interferes with essential membrane functions and cell wall synthesis, ultimately contributing to a fungicidal effect in many species. nih.govoup.comtandfonline.com
A key characteristic of allylamine (B125299) antifungals is their selective inhibition of the fungal squalene epoxidase over the mammalian counterpart, which is involved in cholesterol biosynthesis. frontiersin.orgscispace.com This selectivity is the basis for their therapeutic use. The fungal enzyme is significantly more sensitive to inhibition than the mammalian enzyme. nih.govscispace.com For instance, studies on the related compound terbinafine (B446) show it to be a potent, non-competitive inhibitor of Candida squalene epoxidase, whereas inhibition of rat liver squalene epoxidase occurs at much higher concentrations and is competitive with the substrate. nih.gov This difference in sensitivity can be several orders of magnitude. scispace.com
| Compound | Organism | Enzyme Source | Inhibition Constant (Ki) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| Naftifine (B1207962) | Candida albicans | Microsomes | 1.1 µM | Non-competitive | nih.gov |
| Terbinafine (SF 86-327) | Candida albicans | Microsomes | 0.03 µM (30 nM) | Non-competitive | nih.govnih.gov |
| Terbinafine (SF 86-327) | Rat | Liver Microsomes | 77 µM | Competitive | nih.govnih.gov |
This data illustrates the high degree of selectivity for the fungal enzyme. The inhibition in fungi is non-competitive, suggesting the inhibitor binds to a site other than the substrate-binding site, whereas in mammalian enzymes, the inhibition is competitive, indicating it competes with squalene for the active site. nih.govnih.gov
Downstream Molecular Pathway Modulation
The primary inhibition of squalene epoxidase initiates a series of downstream effects that disrupt the molecular equilibrium within the fungal cell, particularly concerning sterol intermediates and membrane structure.
The direct consequence of blocking squalene epoxidation is a dramatic shift in the concentrations of sterol pathway intermediates. nih.gov Radiolabeling experiments have demonstrated that in the presence of an SQLE inhibitor, fungal cells cease to incorporate precursors into ergosterol. nih.gov Instead, the label accumulates exclusively in squalene. nih.gov This leads to:
Accumulation of Squalene : As the substrate for the inhibited enzyme, squalene levels increase significantly. scbt.comnih.gov
Depletion of Downstream Intermediates : All sterols downstream of squalene epoxide, including 2,3-oxidosqualene, lanosterol, and subsequent intermediates, are depleted. scbt.comfrontiersin.org This ultimately results in the observed deficiency of the final product, ergosterol. taylorandfrancis.com
The dual effects of ergosterol depletion and squalene accumulation severely compromise the integrity and function of the fungal cell membrane. mdpi.comresearchgate.net Ergosterol is essential for regulating membrane fluidity and the activity of membrane-bound enzymes. mdpi.comfrontiersin.org Its absence leads to increased membrane permeability and the leakage of cellular components. mdpi.com
The accumulation of high concentrations of squalene further exacerbates this membrane disruption. tandfonline.com Squalene integrates into the cell's membranes, which can destabilize their normal bilayer structure. tandfonline.com This interference with membrane homeostasis is a major factor contributing to the fungicidal activity of SQLE inhibitors. oup.com The compromised membrane is more susceptible to damage, which can lead to cell death. mdpi.comnih.gov
Potential Beyond Antifungal Activity: SQLE Inhibition in Cancer Research
Squalene epoxidase is a critical enzyme in the cholesterol biosynthesis pathway. mdpi.com Its inhibition has been identified as a potential therapeutic strategy in various cancers, given the reliance of tumor cells on cholesterol for growth and proliferation. nih.gov The therapeutic potential of SQLE inhibitors, such as Terbinafine, a compound structurally related to this compound, has been explored in several cancer types, including colorectal and pancreatic cancer. mdpi.commdpi.com
Modulation of Cellular Proliferation and Apoptosis
The inhibition of SQLE has been shown to have a direct impact on the cell cycle and survival of cancer cells. By disrupting the cholesterol synthesis pathway, SQLE inhibitors can lead to a decrease in cellular proliferation and an increase in apoptosis, or programmed cell death. nih.gov
Studies on various cancer cell lines have demonstrated that the inhibition of SQLE can arrest the cell cycle, thereby preventing the uncontrolled division that is characteristic of cancer. nih.gov Furthermore, the accumulation of squalene, the substrate for SQLE, and the depletion of downstream products like cholesterol can induce cellular stress, leading to the activation of apoptotic pathways. nih.gov
Table 1: Effects of SQLE Inhibition on Cellular Processes in Cancer
| Cellular Process | Effect of SQLE Inhibition | Supporting Evidence |
| Cellular Proliferation | Inhibition | SQLE knockdown or inhibition with compounds like Terbinafine has been shown to suppress the proliferation of various cancer cell lines. nih.govnih.gov |
| Apoptosis | Induction | The disruption of cholesterol biosynthesis through SQLE inhibition can trigger apoptotic cell death in cancer cells. nih.gov |
| Cell Cycle | Arrest | Inhibition of SQLE can lead to cell cycle arrest, preventing the progression of cancer cells through the division cycle. nih.gov |
Involvement with Signaling Pathways (e.g., PI3K/AKT)
The PI3K/AKT signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. nih.gov Emerging evidence suggests a link between SQLE and the PI3K/AKT pathway.
Inhibition of SQLE has been shown to impact the PI3K/AKT pathway, although the precise mechanisms are still under investigation. It is hypothesized that the alterations in cholesterol metabolism resulting from SQLE inhibition can affect the integrity and function of cellular membranes, which in turn can modulate the activity of membrane-associated signaling proteins like those in the PI3K/AKT pathway. mdpi.com By downregulating this key survival pathway, SQLE inhibitors may further contribute to the suppression of tumor growth and survival.
Table 2: Key Signaling Pathways Interacting with SQLE Inhibition
| Signaling Pathway | Role in Cancer | Interaction with SQLE Inhibition |
| PI3K/AKT | Promotes cell survival, growth, and proliferation. nih.gov | Inhibition of SQLE may lead to the downregulation of the PI3K/AKT pathway, contributing to the anti-cancer effects. mdpi.com |
Biosynthesis and Metabolic Transformations
Biotransformation Pathways of Parent Compound (Naftifine)
Naftifine (B1207962) undergoes extensive biotransformation in the body, leading to metabolites that are devoid of antifungal activity. popline.orgnih.gov Research has identified 15 different metabolites of naftifine, with nine of these being found in human urine. fda.gov The primary pathways for this transformation include N-dealkylation, oxidation or reduction of aldehyde intermediates, arene oxide formation in the phenyl and naphthalene (B1677914) parts of the molecule, and conjugation with glucuronic acid and glycine. popline.orgnih.gov
N-dealkylation is a principal route in the metabolism of naftifine. popline.orgnih.gov This process involves the removal of the methyl group from the nitrogen atom of the naftifine molecule. This metabolic step is crucial as it leads to the formation of precursor molecules for further metabolic changes. popline.orgnih.gov The resulting aldehyde intermediates can then be oxidized to carboxylic acids or reduced to alcohols. popline.orgnih.gov In humans and guinea pigs, N-dealkylation, along with oxidation, represents the major biotransformation pathway for naftifine, regardless of whether it is administered orally or topically. fda.gov
The process of N-dealkylation leads to the formation of specific demethylated metabolites. One of the key metabolites identified is demethylnaftifine. Following the initial N-dealkylation, further oxidation can occur, leading to the formation of other metabolites such as naphthoic acid, which has been found to be a predominant metabolite in human urine after oral administration of naftifine. fda.gov
Enzymatic Systems Involved in Demethylation
The demethylation of naftifine is an enzymatic process. While the specific cytochrome P450 (CYP450) isoenzymes directly responsible for naftifine's N-demethylation are not extensively detailed in the provided information, studies on similar allylamine (B125299) antifungals, such as terbinafine (B446), offer insights. For terbinafine, N-dealkylation pathways are significantly mediated by CYP isozymes. researchgate.net Specifically, CYP3A4 is a major contributor to all three possible N-dealkylation pathways of terbinafine, and CYP2C9 plays a critical role in its N-demethylation. researchgate.net Although naftifine's mechanism of antifungal action involves the inhibition of squalene (B77637) epoxidase and does not primarily target the cytochrome P-450 system, this system is still involved in its metabolism. fda.govresearchgate.net It has been noted that naftifine does not appear to significantly affect the hepatic cytochrome P-450 isozyme system. fda.gov
Comparative Metabolic Profiles Across Species
The biotransformation of naftifine has been studied across various species, including humans, rats, dogs, rabbits, and guinea pigs. popline.orgnih.gov The fundamental metabolic pathways are consistent across these species. nih.gov However, there can be quantitative differences in the metabolite patterns. For instance, after oral administration in rats, the identified metabolites in urine and bile account for 70% of the absorbed dose. popline.orgnih.gov Notably, the metabolic patterns in rabbits and guinea pigs most closely resemble those in humans. popline.orgnih.gov In both humans and guinea pigs, N-dealkylation and oxidation are the primary routes of biotransformation. fda.gov
| Species | Key Metabolic Pathways | Similarities to Humans |
| Human | N-dealkylation, Oxidation | - |
| Rat | N-dealkylation, Oxidation, Reduction, Arene Oxide Formation, Conjugation | Same fundamental pathways as humans. nih.gov |
| Dog | N-dealkylation, Oxidation, Reduction, Arene Oxide Formation, Conjugation | Same fundamental pathways as humans. nih.gov |
| Rabbit | N-dealkylation, Oxidation, Reduction, Arene Oxide Formation, Conjugation | Overall kinetics and urinary metabolite pattern closely resemble humans. nih.gov |
| Guinea Pig | N-dealkylation, Oxidation | Major routes of biotransformation are the same as in humans. fda.gov Overall kinetics and urinary metabolite pattern closely resemble humans. nih.gov |
Chemical Synthesis and Analog Development
The synthesis of Demethylnaftifine and its derivatives is closely related to the established methods for other allylamine (B125299) antifungals, particularly its parent compound, naftifine (B1207962). These synthetic strategies often involve the formation of the key allylamine structure.
Established Synthetic Routes for this compound and Derivatives
The synthesis of this compound, a secondary amine, can be achieved by adapting established routes for naftifine, a tertiary amine. One common approach involves the reaction of 1-naphthalenemethylamine (B85489) with cinnamyl chloride. popline.org This method provides a straightforward way to construct the core structure of this compound.
Alternative synthetic strategies that have been developed for naftifine can also be conceptually applied to this compound. These include:
Via a Cinnamyl Schiff's Base: This method involves the formation of a Schiff base, which is subsequently reduced to yield the allylamine. mdpi.com
Via a trans-2-Phenylvinylboronic Acid Coupling Reaction: This approach utilizes a boronic acid coupling to form a key intermediate. mdpi.com
Via a Heck-Type Reaction: This palladium-catalyzed cross-coupling reaction offers another pathway to the allylamine core structure. mdpi.com
A patented three-step synthesis for naftifine hydrochloride starts from naphthalene (B1677914), which is first converted to 1-chloromethyl naphthalene. This intermediate then reacts with methylamine (B109427) to form N-methyl-1-naphthyl methylamine, which is finally reacted with cinnamyl chloride to yield naftifine. popline.org To synthesize this compound, this process could be modified by using ammonia (B1221849) instead of methylamine in the second step to generate the primary amine, which would then be reacted with cinnamyl chloride.
Another patented method starts from 1-naphthoic acid, which is converted to N-methyl-1-naphthylcarboxamide. nih.gov This amide then undergoes a multi-component reaction with formaldehyde (B43269) and styrene, followed by reduction and acidification to produce naftifine hydrochloride. nih.gov The synthesis of this compound via this route would necessitate the use of a different starting amide.
Exploration of Retrosynthetic Strategies
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule. eurekaselect.com For this compound, a primary disconnection would be at the C-N bond of the allylic amine, breaking the molecule into a cinnamyl fragment and a 1-naphthalenemethylamine fragment. This simplifies the target molecule into more readily available starting materials. eurekaselect.comnih.gov
The general principles of retrosynthesis involve identifying functional groups and making strategic bond disconnections that correspond to reliable chemical reactions. nih.govscribd.com The goal is to reduce the complexity of the target molecule in a stepwise manner. scribd.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. researchgate.net For allylamine antifungals, SAR studies help in designing new derivatives with improved potency and selectivity. ebsco.com
Elucidation of Structural Determinants for Biological Activity
The antifungal activity of allylamines is primarily attributed to their ability to inhibit the enzyme squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. mdpi.comnih.gov SAR studies on naftifine and its analogs have revealed several key structural features that are important for their antifungal activity.
A study on terbinafine (B446), a structurally related allylamine, indicated that the tertiary amino structure is crucial for its high potency. researchgate.net This suggests that this compound, being a secondary amine, might exhibit different potency compared to its tertiary amine counterpart, naftifine. The lipophilicity of the molecule also plays a significant role in its activity, as these agents need to penetrate the fungal cell membrane. scilit.com
The general structure of active allylamines consists of a naphthalene or related aromatic ring system connected via a methylene (B1212753) group to a nitrogen atom, which in turn is attached to an allylic side chain. creative-proteomics.com Modifications to any of these parts can significantly impact the biological activity.
Design Principles for Enhanced Selectivity and Potency
The design of more potent and selective allylamine antifungals is guided by the understanding of their interaction with the target enzyme, squalene epoxidase. scribd.com The goal is to design molecules that bind with high affinity to the fungal enzyme while having minimal effect on the mammalian counterpart to reduce potential side effects. scribd.com
Key design principles include:
Optimizing the N-substituent: As mentioned, the nature of the substituent on the nitrogen atom can influence potency.
Modifying the allylic side chain: Changes in the length and substitution pattern of the allylic side chain can affect enzyme binding.
Altering the aromatic ring system: Replacing the naphthalene ring with other aromatic or heteroaromatic systems can lead to derivatives with different activity profiles.
The concept of multivalency, where a molecule can form multiple bonds with its target, can also be applied to enhance binding affinity and selectivity. frontiersin.org
Impact of Chemical Modifications on Enzyme Binding and Cellular Uptake
Chemical modifications to the this compound structure can have a profound impact on its interaction with squalene epoxidase and its ability to enter fungal cells.
Enzyme Binding: The allylamine class of antifungals, including this compound, acts by non-competitively inhibiting squalene epoxidase. nih.govresearchgate.net This inhibition leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene within the cell. mdpi.comnih.gov The specific binding interactions are influenced by the three-dimensional shape of the molecule and the presence of specific functional groups that can form hydrogen bonds or hydrophobic interactions with the enzyme's active site. reviberoammicol.com Chemical modifications can alter these interactions, thereby affecting the inhibitory potency. researchgate.net
Preclinical in Vitro Efficacy and Resistance Studies
Mechanisms of Fungal Resistance Development
The emergence of antifungal resistance is a significant clinical concern. dermnetnz.orgmdpi.com Fungi can develop resistance to antifungal drugs through various molecular mechanisms. nih.govnih.gov
A primary mechanism of resistance to allylamine (B125299) antifungals like demethylnaftifine involves alterations to the target enzyme, squalene (B77637) epoxidase, which is encoded by the ERG1 gene (also known as SQLE). yeastgenome.orgdermnetnz.org
Gene Mutations: Point mutations within the ERG1 gene can lead to amino acid substitutions in the squalene epoxidase enzyme. yeastgenome.org These changes can alter the drug-binding site, reducing the affinity of the antifungal agent for its target. This decreased binding affinity means that a higher concentration of the drug is required to achieve the same level of enzyme inhibition, resulting in a resistant phenotype. dermnetnz.org
Gene Overexpression: Another resistance mechanism is the overexpression of the ERG1 gene. nih.gov This leads to an increased production of the squalene epoxidase enzyme. With a higher concentration of the target enzyme within the fungal cell, the standard concentration of the antifungal drug may be insufficient to inhibit all the enzyme molecules, allowing the fungus to continue producing ergosterol (B1671047) and grow.
A common and potent mechanism of multidrug resistance in fungi is the increased activity of drug efflux pumps. nih.govmdpi.com These are membrane-associated transport proteins that actively pump antifungal agents and other toxic substances out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. openmicrobiologyjournal.comnih.gov
There are two main superfamilies of efflux pumps implicated in fungal drug resistance:
ATP-Binding Cassette (ABC) Superfamily: These are primary transporters that use the energy from ATP hydrolysis to drive the transport of a wide range of substrates across the cell membrane. nih.govmicropspbgmu.ru In fungi, the overexpression of genes encoding ABC transporters, such as CDR1 and CDR2 in Candida albicans, is a well-documented mechanism of azole resistance. nih.gov
Major Facilitator Superfamily (MFS): These are secondary transporters that utilize the proton motive force (electrochemical gradients of ions like H⁺) to expel drugs from the cell. nih.govmicropspbgmu.ru The MDR1 gene in Candida albicans encodes an MFS transporter that contributes to azole resistance. ejgm.co.uk
The upregulation of these efflux pump genes can be triggered by exposure to antifungal drugs. openmicrobiologyjournal.com This leads to an increased number of pumps in the fungal cell membrane, enhancing the cell's ability to extrude the drug and survive in its presence. While extensively studied for azoles, this mechanism is a potential contributor to resistance against other classes of antifungals as well. dermnetnz.orgnih.gov
Cell Wall Biosynthesis Pathway Mutations
This compound, like other allylamine antifungals, targets the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. wikipedia.orgmsdvetmanual.com Its primary mechanism of action is the inhibition of squalene epoxidase, a key enzyme that converts squalene to lanosterol, a precursor of ergosterol. wikipedia.orgmsdvetmanual.comnih.gov This inhibition leads to two primary cellular consequences: a deficiency in ergosterol, which compromises the cell membrane, and a toxic accumulation of intracellular squalene. nih.gov This disruption of membrane function and integrity indirectly interferes with cell wall synthesis. nih.gov
Resistance to allylamines is predominantly linked to mutations within the gene encoding squalene epoxidase (SE). dermnetnz.org These mutations can alter the enzyme's structure, reducing the binding affinity of the drug and thereby diminishing its inhibitory effect. Research on the related compound terbinafine (B446) has shown that specific point mutations in the SE gene are the primary cause of acquired resistance in dermatophytes. dermnetnz.org Importantly, cross-resistance among allylamine antifungals, including naftifine (B1207962), has been observed, suggesting that a mutation conferring resistance to one member of the class is likely to affect others, including this compound. dermnetnz.org While the direct target is squalene epoxidase, mutations in other genes within the broader ergosterol biosynthesis pathway (ERG genes) are also a known mechanism of resistance to various antifungal agents. mdpi.com
| Aspect of Pathway Interaction | Finding | Implication for this compound Resistance |
| Primary Target | Squalene Epoxidase (SE) | Mutations in the gene encoding SE are the most probable cause of high-level resistance. |
| Mechanism of Action | Inhibition of SE, leading to ergosterol depletion and squalene accumulation. nih.gov | Fungi can overcome this by altering the target enzyme to prevent drug binding. |
| Cross-Resistance | Documented among allylamines due to SE mutations. dermnetnz.org | A strain resistant to terbinafine or naftifine is likely to exhibit resistance to this compound. |
| Associated Pathways | Ergosterol Biosynthesis Pathway | Mutations in other ERG genes could potentially contribute to reduced susceptibility. mdpi.com |
Role of Biofilm Formation in Resistance
Fungal biofilms represent a significant challenge in antifungal therapy, creating a protected, structured community of cells that exhibits high-level resistance to antimicrobial agents. nih.govnih.gov These biofilms, sometimes referred to as dermatophytomas in skin and nail infections, consist of fungal cells encased in a self-produced extracellular matrix. nih.gov This matrix acts as a physical barrier, impeding the penetration of antifungal compounds like this compound. nih.govfrontiersin.org
Studies on various fungi have demonstrated that cells within a biofilm are significantly more resistant to antifungals compared to their free-floating (planktonic) counterparts. mdpi.com For instance, research on chromoblastomycosis fungi showed that biofilm-forming cells were more resistant to terbinafine. mdpi.com The mechanisms contributing to this heightened resistance are multifaceted and include the physical barrier of the matrix, the overexpression of drug efflux pumps that actively remove the antifungal from the cell, and changes in the cell membrane's chemical composition, including its ergosterol content. nih.govmdpi.com Furthermore, biofilms harbor a subpopulation of dormant "persister cells" that are highly tolerant to antifungal treatment. nih.govmdpi.com The formation of biofilms by dermatophytes is considered a major factor in chronic and recurrent infections that are refractory to conventional antifungal therapy. frontiersin.org
| Biofilm Resistance Mechanism | Description |
| Extracellular Matrix | A polymeric substance that encases the fungal cells, limiting drug diffusion to the target cells. nih.govfrontiersin.org |
| Efflux Pump Overexpression | Increased expression of membrane transporters (e.g., ABC transporters) that actively expel the antifungal drug from the cell. nih.govmdpi.com |
| Altered Cell Physiology | Changes in metabolic activity and cell membrane composition (e.g., lower ergosterol content) within the biofilm reduce drug effectiveness. mdpi.com |
| Persister Cells | A small population of dormant, metabolically inactive cells within the biofilm that can survive high concentrations of antifungal agents. nih.govmdpi.com |
Genetic and Molecular Basis of Intrinsic and Acquired Resistance
Fungal resistance to compounds like this compound can be categorized as either intrinsic or acquired.
Intrinsic resistance is the natural, inherent insusceptibility of a fungal species to a particular drug. frontiersin.orgnih.gov This can be attributed to several factors, such as a naturally impermeable cell envelope that restricts drug entry or the presence of endogenous efflux pumps that efficiently remove the compound before it can reach its target. frontiersin.org The inherent structure of the fungal cell wall itself can serve as a barrier to certain antimicrobial molecules. mdpi.com
Acquired resistance develops in a previously susceptible fungal population through genetic modification. frontiersin.org For allylamines, the principal mechanism of acquired resistance is the development of point mutations in the gene that codes for the target enzyme, squalene epoxidase. dermnetnz.org These mutations reduce the drug's ability to bind to and inhibit the enzyme, rendering the antifungal ineffective. Another mechanism of acquired resistance is the overexpression of genes encoding multidrug resistance efflux pumps, such as those from the ATP-binding cassette (ABC) superfamily, which can expel a wide range of drugs from the cell. dermnetnz.orgmdpi.com While less common in fungi than in bacteria, the acquisition of resistance genes via horizontal gene transfer is also a theoretical possibility. mdpi.com
| Type of Resistance | Molecular Basis | Examples Relevant to this compound |
| Intrinsic | Inherent properties of the fungus. | Low cell membrane permeability; baseline expression of efflux pumps. frontiersin.org |
| Acquired | Genetic changes in a susceptible population. frontiersin.org | Target Site Modification: Point mutations in the squalene epoxidase gene. dermnetnz.orgEfflux Pump Overexpression: Increased expression of ABC and MFS transporter genes. dermnetnz.orgmdpi.com |
Preclinical Animal Model Investigations
Preclinical animal studies are indispensable for evaluating the in vivo efficacy of an antifungal compound and for understanding its behavior in a complex biological system. These models bridge the gap between in vitro findings and potential clinical applications.
Design and Validation of Relevant Animal Models for Fungal Infections
The selection and design of an appropriate animal model are critical for obtaining clinically relevant data. For fungal infections, particularly the superficial dermatophytoses that allylamines are often used to treat, the guinea pig is a widely used and validated model. nih.govnih.gov The inflammatory skin reaction in guinea pigs often mimics that of human dermatophytosis, making it suitable for evaluating the efficacy of topical antifungal agents. nih.govresearchgate.net
Mouse models are also frequently employed, especially for studying the host's immune response to fungal pathogens. nih.gov Various genetically modified mouse strains, such as those with compromised immune systems (e.g., nude or SCID mice), can be used to model infections in immunocompromised patient populations. nih.gov For systemic fungal infections, murine models are considered the standard. mdpi.com In recent years, alternative, non-mammalian models like the larvae of the greater wax moth, Galleria mellonella, have been developed for high-throughput screening of antifungal compounds due to their cost-effectiveness and ability to be incubated at human body temperature. mdpi.com
Model validation requires demonstrating that the experimental infection consistently reproduces key aspects of the human disease, including pathology and response to established therapies. mdpi.comsci-hub.se
| Animal Model | Primary Use in Fungal Research | Advantages |
| Guinea Pig | Efficacy testing for dermatophytosis. nih.govnih.gov | Skin reaction is similar to human infection. researchgate.net |
| Mouse | Immunological studies; systemic infection models. nih.govnih.gov | Availability of genetically defined and immunocompromised strains. nih.govnih.gov |
| Rabbit | Ocular mycoses; some systemic models. nih.gov | Larger size allows for easier sampling. |
| Galleria mellonella | High-throughput screening of antifungal efficacy and virulence. mdpi.com | Cost-effective, rapid results, fewer ethical concerns. mdpi.com |
Evaluation of Compound Efficacy in Systemic and Localized Infection Models
The efficacy of a compound like this compound is assessed differently in localized versus systemic infection models.
In localized infection models , such as a guinea pig model of dermatophytosis, the fungus is topically applied to an area of abraded skin. researchgate.net The efficacy of a topically applied compound is then evaluated based on a variety of endpoints, including the reduction of clinical signs (e.g., redness, scaling), changes in lesion scores, and, most quantitatively, the fungal burden in the tissue, which is determined by culturing skin samples. researchgate.net
In systemic infection models , which are more relevant for invasive fungal diseases, the pathogen is typically introduced intravenously or via inhalation in mice. nih.govmicrobialcell.com Efficacy is primarily determined by measuring the survival rate of the treated animals compared to untreated controls. sci-hub.se A secondary, yet crucial, endpoint is the quantitative measurement of the fungal load (colony-forming units) in target organs such as the kidneys, liver, and brain to assess the compound's ability to clear the infection. researchgate.net While allylamines have traditionally been used for localized infections, there is growing interest in their potential application for systemic mycoses. msdvetmanual.com
Methodological Considerations for In Vivo Study Rigor and Reproducibility
Ensuring the rigor and reproducibility of preclinical animal studies is paramount for the reliable evaluation of any new compound. nih.gov A lack of standardization has been a noted issue in the field of in vivo antifungal testing. researchgate.net
Key methodological considerations include the strict standardization of all experimental parameters, such as the fungal strain, inoculum size, and the strain, age, and immune status of the animals. sci-hub.se Endpoints for efficacy must be clearly defined, quantitative, and decided upon before the study begins to avoid bias. microbialcell.comnih.gov This includes metrics like the median effective dose (ED50) in survival studies or specific thresholds for fungal burden reduction. sci-hub.se
To improve reproducibility across different laboratories, there is a need for detailed and transparent reporting of experimental protocols. nih.gov The implementation of practices common in clinical trials, such as randomization of animals to treatment groups and blinded assessment of outcomes, can significantly increase the quality and reliability of preclinical data. nih.gov Multicenter studies, where the same protocol is tested across multiple institutions, can help establish robust and reproducible methods for evaluating new antifungal agents. oup.com
Advanced Analytical Research Methodologies for Demethylnaftifine
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are fundamental for the separation and quantification of compounds in complex mixtures. For a compound like Demethylnaftifine, high-performance liquid chromatography (HPLC) and mass spectrometry-based approaches would be the techniques of choice.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. When coupled with a fluorescence detector (FLD), it becomes a highly sensitive and selective method for quantifying compounds that fluoresce. The process involves injecting a sample into a column packed with a stationary phase, and a liquid solvent (mobile phase) carries the sample through the column. Different components of the sample travel at different speeds, leading to their separation. The FLD then excites the separated compounds at a specific wavelength and measures the emitted light at a different wavelength, allowing for precise quantification.
For compounds that are not naturally fluorescent, a pre-column or post-column derivatization step can be employed. This involves reacting the analyte with a fluorescent reagent to make it detectable by FLD. While specific HPLC-FLD methods for this compound have not been detailed in available research, this technique offers significant potential for its trace-level quantification in biological samples due to its high sensitivity.
Q & A
Q. How can researchers ensure compliance with ethical standards when designing clinical trials for this compound?
- Methodological Answer : Adhere to ICH E6 (GCP) guidelines for participant selection and informed consent. Establish independent data monitoring committees (DMCs) to review adverse events. Pre-register protocols on ClinicalTrials.gov and archive raw data in FAIR-aligned repositories (e.g., Zenodo) .
Q. What steps enhance the reproducibility of this compound studies in academic publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
